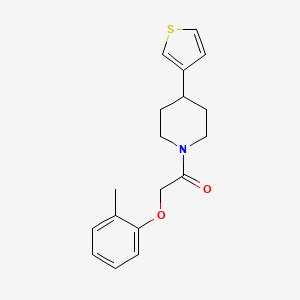

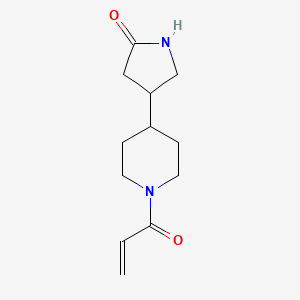

![molecular formula C18H19N3O2 B2469200 N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide CAS No. 877288-00-1](/img/structure/B2469200.png)

N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis and is activated in response to low energy states, such as exercise and calorie restriction. The activation of AMPK results in increased glucose uptake and fatty acid oxidation, as well as decreased protein synthesis and lipid synthesis.

Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis and reactivity of related furan-carboxamide compounds have been extensively studied. For instance, research on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and related compounds highlight innovative approaches in organic synthesis, showcasing the versatility of furan-carboxamides in synthesizing heterocyclic compounds through electrophilic substitution reactions and other chemical transformations (Aleksandrov & El’chaninov, 2017).

Biological Activities

Some furan-carboxamide derivatives exhibit significant biological activities, such as antibacterial, antiurease, and antioxidant properties. A study on the synthesis, antibacterial, antiurease, and antioxidant activities of some new 1,2,4-Triazole Schiff base and amine derivatives, including ethyl N′-furan-2-carbonylbenzohydrazonate, demonstrates the potential of these compounds in medicinal chemistry (Sokmen et al., 2014).

Material Science Applications

The unique properties of furan-carboxamide compounds make them suitable candidates for material science applications. Analytical and spectral studies of furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have highlighted their potential use in synthesizing new materials with specific optical or electronic properties (Patel, 2020).

Corrosion Inhibition

Amino acid compounds derived from furan-carboxamide structures have been investigated as eco-friendly corrosion inhibitors for metals in acidic environments. Their effectiveness in protecting metal surfaces from corrosion, as demonstrated through electrochemical and theoretical approaches, underscores their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Propriétés

IUPAC Name |

N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-13(2)12-21-15-7-4-3-6-14(15)20-17(21)9-10-19-18(22)16-8-5-11-23-16/h3-8,11H,1,9-10,12H2,2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIIKDOGACQORA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)

![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2469121.png)

![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)

![1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2469125.png)

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2469132.png)

![3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2469133.png)